molecular formula C17H17N5O2 B6519122 2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 933002-25-6

2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B6519122
CAS No.: 933002-25-6
M. Wt: 323.35 g/mol
InChI Key: HALCDJGJQDGMHV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic benzamide derivative featuring a 1-phenyltetrazole moiety linked via a methylene bridge to a 2-ethoxy-substituted benzamide group. The ethoxy group on the benzamide ring contributes to its lipophilicity, while the tetrazole core provides structural rigidity and hydrogen-bonding capacity, which are critical for target binding .

Properties

IUPAC Name

2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-24-15-11-7-6-10-14(15)17(23)18-12-16-19-20-21-22(16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALCDJGJQDGMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzamide structure with an ethoxy group and a tetrazole ring, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of 309.32 g/mol. The structure includes:

  • Ethoxy group : Contributes to lipophilicity and potential bioavailability.
  • Tetrazole ring : Known for its stability and ability to mimic carboxylic acids in biological systems.
PropertyValue
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
IUPAC Name2-ethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
InChI KeyXGGKMTUDYZAVOH-UHFFFAOYSA-N

The biological activity of 2-Ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is primarily attributed to its interaction with specific molecular targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : This compound has shown inhibitory effects on PTP1B, a key regulator in insulin signaling pathways. Studies indicate that it enhances insulin-stimulated glucose uptake without significant cytotoxicity (IC50 = 0.07 μM) .
  • Angiotensin II Receptor Antagonism : Similar compounds have demonstrated antihypertensive effects through angiotensin II receptor antagonism. The tetrazole moiety may contribute to this activity by mimicking the natural ligands that bind to these receptors.

Biological Activity Studies

Recent studies have explored the diverse biological activities of this compound:

Antidiabetic Activity

Research indicates that derivatives of this compound can effectively inhibit PTP1B, leading to improved glucose metabolism in cellular models. The selectivity for PTP1B over other phosphatases suggests potential for therapeutic applications in type 2 diabetes management .

Antimicrobial Properties

Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the tetrazole ring may enhance its interaction with microbial cell membranes or specific enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the efficacy of 2-Ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide:

  • Cell Viability and Insulin Sensitivity : In vitro studies demonstrated that this compound significantly enhances insulin sensitivity in muscle cells by promoting glucose uptake without cytotoxic effects .
  • Antimicrobial Testing : In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibitory concentrations, indicating its potential as a lead compound for developing new antibiotics.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-ethoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide and related compounds from the literature:

Compound Name Tetrazole Substituent Benzamide Substituent Melting Point (°C) Biological Activity (IC50) Key Reference
2-ethoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide Phenyl 2-ethoxy Not reported Not reported (structural analog) N/A
6h: 4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide Cyclohexyl 2-methylphenyl 117 HDAC inhibition (IC50 ~ nM range)
6i: 4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide Benzyl Phenyl 108 HDAC inhibition (IC50 ~ nM range)
II-6e: 4-({[(1-Benzyl-1H-tetrazol-5-yl)(phenyl)methyl]amino}methyl)-N-hydroxybenzamide Benzyl Phenyl 93 HDAC inhibition (IC50 ~ nM range)
2-chloro-6-fluoro-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide Phenyl 2-chloro, 6-fluoro Not reported Antimicrobial activity (weak)

Structural and Functional Analysis

Halogenated benzamides (e.g., 2-chloro-6-fluoro analog in ) exhibit weaker antimicrobial activity compared to hydroxamic acid derivatives, likely due to reduced hydrogen-bonding capacity .

Benzamide Substituents: The 2-ethoxy group in the target compound increases lipophilicity compared to polar substituents like hydroxycarbamoyl (6h, 6i) or halogens (). This may improve membrane permeability but reduce solubility in aqueous media . Hydroxycarbamoyl groups (e.g., in 6h and 6i) are critical for HDAC inhibition, as they chelate zinc ions in the enzyme active site. The absence of this group in the target compound suggests it may target non-HDAC pathways .

Synthetic Routes :

  • The target compound can be synthesized via amide coupling using reagents like EDC/HOBt (similar to and ), whereas hydroxycarbamoyl analogs require hydroxylamine and NaOH for hydroxamate formation .
  • Yields for tetrazole derivatives range from 73% (II-6d) to 81% (II-6e), with purity >97% confirmed by HRMS .

Biological Activity: HDAC inhibitors (6h, 6i, II-6e) show IC50 values in the nanomolar range, attributed to their hydroxamate zinc-binding groups. The target compound lacks this feature, suggesting divergent applications . Methyl/chloro substitutions on the benzamide () reduce topoisomerase inhibition (IC50 >100 μM), highlighting the importance of substituent positioning .

Research Findings and Implications

  • SAR Insights : The phenyltetrazole-benzamide scaffold is versatile, with activity modulated by substituent electronics and steric effects. Ethoxy groups enhance lipophilicity but may require additional polar moieties for target engagement .
  • Unresolved Questions: The biological target of 2-ethoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide remains uncharacterized.

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